

Spectroscopic Profile of 2,5-Difluorobenzoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Difluorobenzoyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **2,5-Difluorobenzoyl chloride** (CAS No. 35730-09-7). Due to the limited availability of published experimental spectra in public databases, this guide combines known physical data with predicted spectroscopic values derived from analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid acyl chloride are also presented.

Compound Overview

2,5-Difluorobenzoyl chloride is a halogenated aromatic compound with the molecular formula $C_7H_3ClF_2O$. It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is crucial for its quality control and for monitoring chemical reactions in which it is a reactant or product.

Physical Properties:

Property	Value	Reference
Molecular Weight	176.55 g/mol	
Appearance	Clear colorless to yellow liquid	[1]
Boiling Point	92-93 °C at 34 mmHg	
Density	1.425 g/mL at 25 °C	
Refractive Index	1.515 (at 20 °C)	

Spectroscopic Data (Predicted)

While experimental spectra for **2,5-Difluorobenzoyl chloride** are not readily available in public repositories, the following tables outline the expected spectroscopic data based on the compound's structure and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.8 - 8.0	ddd	$J(\text{H},\text{F}) \approx 8$, $J(\text{H},\text{H}) \approx 5$, $J(\text{H},\text{F}) \approx 3$	H-6
~7.3 - 7.5	m	H-3, H-4	

Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~165	C=O
~160 (d, $J(\text{C},\text{F}) \approx 250$ Hz)	C-F
~157 (d, $J(\text{C},\text{F}) \approx 250$ Hz)	C-F
~120 - 135	Aromatic C-H & C-Cl

Predicted ^{19}F NMR Data (Solvent: CDCl_3 , Reference: CFCl_3)

Chemical Shift (δ , ppm)	Assignment
~ -110 to -120	F at C-2
~ -115 to -125	F at C-5

Infrared (IR) Spectroscopy

A product specification sheet from Thermo Fisher Scientific indicates that the compound conforms to FTIR identification, suggesting that experimental data exists within the company.^[1] The predicted significant vibrational frequencies are listed below.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~1780 - 1810	Strong	C=O stretch (acyl chloride)
~1600, 1480	Medium-Strong	C=C stretch (aromatic)
~1200 - 1300	Strong	C-F stretch
~800 - 900	Strong	C-H bend (out-of-plane)
~600 - 800	Medium	C-Cl stretch

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
176/178	High	$[\text{M}]^+$ (Molecular ion peak, showing isotopic pattern for Cl)
141	Medium	$[\text{M}-\text{Cl}]^+$
113	High	$[\text{M}-\text{COCl}]^+$

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for a liquid sample such as **2,5-Difluorobenzoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2,5-Difluorobenzoyl chloride** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR.
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional fluorine spectrum.
 - A reference standard such as CFCl_3 (or an external standard) should be used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

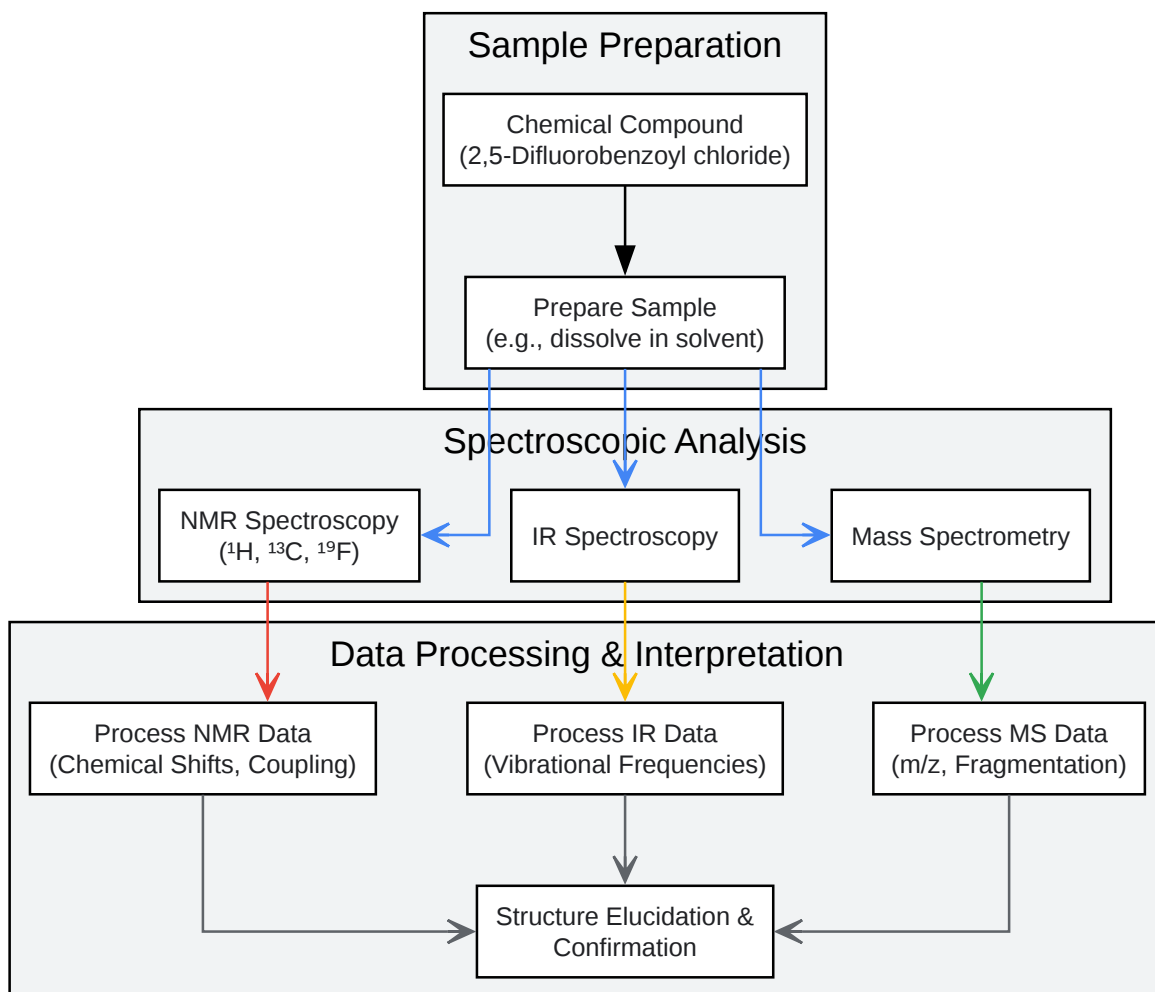
- Sample Preparation: As **2,5-Difluorobenzoyl chloride** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample-loaded salt plates in the sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, direct injection or a GC-MS interface can be used.
- Ionization: Utilize Electron Ionization (EI) to generate the molecular ion and fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z . The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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References

- 1. 2,5-Difluorobenzoyl chloride, 97+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

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